molecular formula C14H9BrN2S B12349036 4(3H)-Quinazolinethione, 2-(4-bromophenyl)-

4(3H)-Quinazolinethione, 2-(4-bromophenyl)-

Cat. No.: B12349036
M. Wt: 317.21 g/mol
InChI Key: LVQMWXKYPXMBOF-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinethione, 2-(4-bromophenyl)- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the bromophenyl group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinethione, 2-(4-bromophenyl)- typically involves the reaction of 2-aminobenzamide with carbon disulfide and potassium hydroxide to form the quinazolinethione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinethione, 2-(4-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinethione, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The bromophenyl group enhances its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 2-(4-methoxyphenyl)-quinazolin-4(3H)-one
  • 2-(4-fluorophenyl)-quinazolin-4(3H)-one

Uniqueness

4(3H)-Quinazolinethione, 2-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for the synthesis of more complex molecules and for its potential therapeutic applications .

Properties

Molecular Formula

C14H9BrN2S

Molecular Weight

317.21 g/mol

IUPAC Name

2-(4-bromophenyl)-4aH-quinazoline-4-thione

InChI

InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8,11H

InChI Key

LVQMWXKYPXMBOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=S)C3=CC=C(C=C3)Br)C=C1

Origin of Product

United States

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